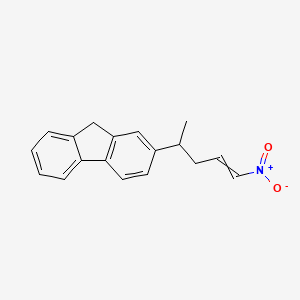![molecular formula C11H10BrNO3 B14190017 4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-15-5](/img/structure/B14190017.png)
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid is a compound that belongs to the class of benzoic acids It is characterized by the presence of a bromomethyl group attached to a benzoic acid moiety, along with a dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid typically involves multiple steps. One common method starts with the bromination of a precursor compound, such as p-toluic acid, to introduce the bromomethyl group. This is followed by the formation of the dihydro-1,2-oxazole ring through a cyclization reaction. The reaction conditions often involve the use of reagents like N-bromosuccinimide (NBS) for bromination and various catalysts for cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced benzoic acid derivatives, and various substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, such as antihypertensive drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbenzoic acid: Shares the bromomethyl group but lacks the dihydro-1,2-oxazole ring.
4-Chloromethylbenzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-Methylbenzoic acid: Lacks the halogen substituent but has a similar benzoic acid core
Uniqueness
4-[5-(Bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid is unique due to the presence of both the bromomethyl group and the dihydro-1,2-oxazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
835594-15-5 |
|---|---|
Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
4-[5-(bromomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-6-9-5-10(13-16-9)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,14,15) |
InChI Key |
AWWRMSLZOCFVLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)C(=O)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14189947.png)

![N-[3-(2-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14189955.png)

![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)
![3-(3,4-Dimethoxyphenyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14189964.png)



![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![N-[6-(Dimethylamino)-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B14189983.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)
